![molecular formula C18H20BClO3 B13252448 2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13252448.png)
2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C18H20BClO2 This compound is characterized by the presence of a boronate ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(4-chlorophenoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the formation of intermediate complexes that facilitate the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: Another compound with a chlorophenoxy group, used in different chemical reactions.
4-(4-Chlorophenoxy)-2-chlorophenyl-methyl ketone: An intermediate in the synthesis of agricultural bactericides.
Uniqueness
2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester group, which provides versatility in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in both academic research and industrial applications.
Properties
Molecular Formula |
C18H20BClO3 |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3 |
InChI Key |
UJILKXGAVXCNBB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13252368.png)
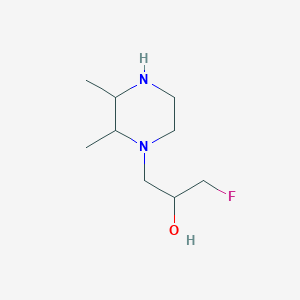
amine](/img/structure/B13252378.png)
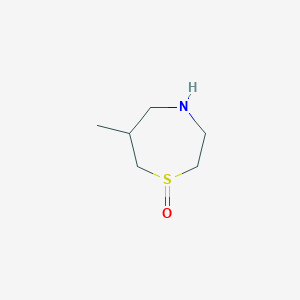
![(1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride](/img/structure/B13252388.png)
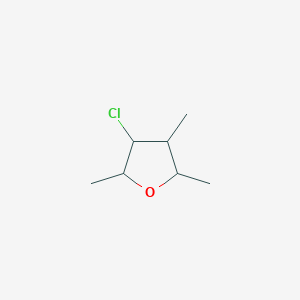
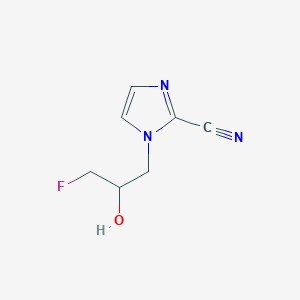
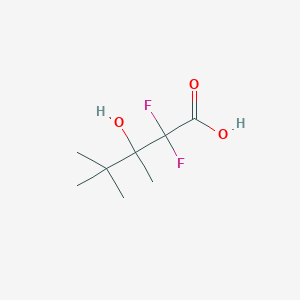
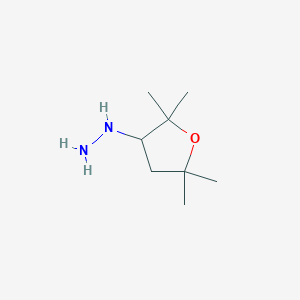
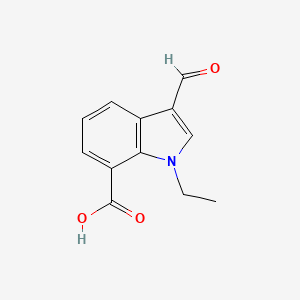
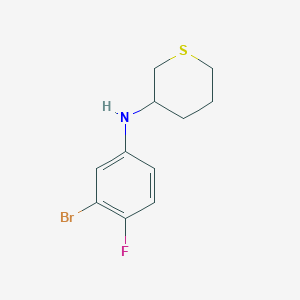

![4-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13252441.png)
![1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252443.png)
